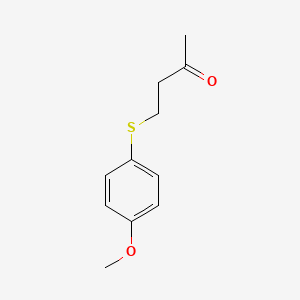

4-((4-Methoxyphenyl)thio)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 |

InChI Key |

ZVJUIFLWAWZCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methoxyphenyl Thio Butan 2 One

Retrosynthetic Analysis and Strategic Disconnections for 4-((4-Methoxyphenyl)thio)butan-2-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called disconnections. amazonaws.comslideshare.net For this compound, two primary strategic disconnections can be identified based on the principles of disconnecting bonds between carbon and heteroatoms. scripps.edu

The most logical disconnection is at the C-S bond, which breaks the molecule into two key synthons: a nucleophilic sulfur species and an electrophilic four-carbon ketone fragment. This leads to the identification of 4-methoxythiophenol and a suitable butanone derivative as the starting materials.

A second disconnection can be considered at the C-C bond adjacent to the carbonyl group. However, the C-S bond disconnection is generally more synthetically viable and is the focus of most synthetic strategies.

| Disconnection | Synthon 1 (Nucleophile) | Synthon 2 (Electrophile) | Corresponding Reagents |

| C-S Bond | 4-methoxyphenylthiolate anion | 4-halobutan-2-one cation | 4-Methoxythiophenol, 4-Halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) |

| C-C Bond | Acetonyl anion | 4-((4-Methoxyphenyl)thio)methyl cation | Acetone, 1-((chloromethyl)thio)-4-methoxybenzene |

Classical Synthetic Approaches for this compound

Classical synthetic methods for preparing β-ketosulfides like this compound have been well-established for many years. These approaches typically rely on fundamental organic reactions such as nucleophilic substitution and conjugate addition.

The most direct and common classical method for synthesizing this compound is through a nucleophilic substitution reaction. masterorganicchemistry.com This involves the reaction of a thiolate, generated from the corresponding thiol, with an alkyl halide.

In this approach, 4-methoxythiophenol is deprotonated by a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the highly nucleophilic 4-methoxythiophenolate anion. This anion then attacks an electrophilic four-carbon ketone synthon, typically an α-haloketone like 4-chlorobutan-2-one or 4-bromobutan-2-one, via an SN2 mechanism. nih.gov

Reaction Scheme:

CH₃OC₆H₄SH + Base → CH₃OC₆H₄S⁻ CH₃OC₆H₄S⁻ + X-CH₂CH₂C(O)CH₃ → CH₃OC₆H₄SCH₂CH₂C(O)CH₃ + X⁻ (where X = Cl, Br)

Another classical approach is the Michael addition (conjugate addition) of 4-methoxythiophenol to an α,β-unsaturated ketone, such as methyl vinyl ketone (but-3-en-2-one). This reaction is typically catalyzed by a base, which facilitates the formation of the thiolate nucleophile.

Reaction Scheme:

CH₃OC₆H₄SH + CH₂=CHC(O)CH₃ --(Base)--> CH₃OC₆H₄SCH₂CH₂C(O)CH₃

The butanone core of the target molecule can be constructed through various classical ketone synthesis methods. However, in the context of synthesizing this compound, it is more common to start with a pre-formed butanone derivative that can be functionalized with the thioether group.

For instance, the synthesis could start from 4-hydroxybutan-2-one. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by the 4-methoxythiophenolate anion.

Reaction Scheme:

HO-CH₂CH₂C(O)CH₃ + TsCl --(Pyridine)--> TsO-CH₂CH₂C(O)CH₃

CH₃OC₆H₄S⁻ + TsO-CH₂CH₂C(O)CH₃ → CH₃OC₆H₄SCH₂CH₂C(O)CH₃ + TsO⁻

While linear synthetic pathways are common, convergent and divergent strategies can also be envisioned for more complex analogues or for building a library of related compounds.

A convergent synthesis would involve preparing the two key fragments, the aryl thioether and the butanone moiety, separately and then coupling them in a final step. This approach is often more efficient for complex molecules.

A divergent synthesis could start from a common intermediate that is then modified to produce a range of different β-ketosulfides. For example, 4-((4-mercaptophenyl)thio)butan-2-one could be a versatile intermediate that allows for functionalization of the free thiol group.

Modern Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide an efficient route to aryl thioethers. thieme-connect.deresearchgate.net These methods are particularly useful when the classical SNAr reaction is not feasible. acsgcipr.org The general mechanism involves the oxidative addition of an aryl halide to a low-valent transition metal catalyst, followed by reaction with a thiolate and reductive elimination to afford the aryl thioether and regenerate the catalyst. acsgcipr.org

Palladium and copper-based catalytic systems are the most commonly employed for C-S bond formation. acsgcipr.org Buchwald-Hartwig amination conditions, which utilize palladium catalysts with specialized phosphine (B1218219) ligands, have been successfully adapted for the synthesis of aryl thioethers. acsgcipr.org

General Catalytic Cycle (Palladium-catalyzed):

Oxidative Addition: Ar-X + Pd(0)L₂ → Ar-Pd(II)(X)L₂

Thiolate Exchange: Ar-Pd(II)(X)L₂ + R-S⁻ → Ar-Pd(II)(SR)L₂ + X⁻

Reductive Elimination: Ar-Pd(II)(SR)L₂ → Ar-S-R + Pd(0)L₂

In the context of this compound, this would involve the coupling of a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) with a protected form of 4-mercaptobutan-2-one or a thiol equivalent.

| Catalyst System | Aryl Halide | Sulfur Source | Ligand (Example) | Base (Example) | Solvent (Example) |

| Palladium | 4-Bromoanisole | 4-Mercaptobutan-2-one | Xantphos | Cs₂CO₃ | Toluene |

| Copper | 4-Iodoanisole | 4-Mercaptobutan-2-one | 1,10-Phenanthroline | K₂CO₃ | DMSO |

These modern catalytic methods represent a significant advancement in the synthesis of aryl thioethers, offering a versatile and efficient alternative to classical procedures. uni.lu

Organocatalytic Strategies in Butanone Synthesis

The synthesis of β-keto sulfides such as this compound has benefited significantly from the development of organocatalysis, which avoids the use of metal-based catalysts. One prominent strategy involves the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated ketone. In this case, 4-methoxythiophenol would be added to methyl vinyl ketone. Organocatalysts, particularly chiral amines or thioureas, can facilitate this reaction by activating either the enone or the thiol, leading to high yields under mild conditions.

A more advanced, metal-free approach combines N-Heterocyclic Carbene (NHC) organocatalysis with photoredox catalysis. nih.gov This dual catalytic system enables the coupling of α-thio radicals with acyl radical equivalents. nih.gov While not a direct addition, this methodology represents a novel way to construct the β-keto sulfide (B99878) bond, offering access to a wide variety of structures with applications in small molecule synthesis and late-stage functionalization. nih.gov The reaction proceeds through single-electron chemistry, providing a complementary route to traditional two-electron pathways like the reaction of mercaptans with α-haloketones. nih.gov

Another potential organocatalytic route is the vinylogous Mukaiyama aldol (B89426) reaction, which has been successfully employed for the stereoselective preparation of chiral β-keto sulfides. researchgate.net This method involves the reaction of a silyl (B83357) enol ether with a sulfur-containing electrophile, catalyzed by a chiral Lewis acid or Brønsted acid, allowing for high control over the stereochemical outcome.

Chemo- and Regioselective Considerations in Catalytic Synthesis

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of this compound to ensure product purity and maximize yield.

Regioselectivity: The primary challenge in the conjugate addition of 4-methoxythiophenol to methyl vinyl ketone is ensuring exclusive 1,4-addition to form the desired β-keto sulfide, while avoiding the competing 1,2-addition to the carbonyl group. Organocatalysts are instrumental in controlling this regioselectivity. By forming a transient iminium ion with the enone, for example, the catalyst can direct the nucleophilic attack of the thiol to the β-carbon.

Chemoselectivity: A key chemoselective challenge is the prevention of oxidative side reactions, particularly the dimerization of 4-methoxythiophenol to form a disulfide. This is often mitigated by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents. Furthermore, the catalyst must be selective for the desired C-S bond formation without promoting other potential side reactions, such as polymerization of the α,β-unsaturated ketone. Modern synthetic methods, including photoredox-enabled strategies, are designed to control the reactive intermediates precisely, thus avoiding such undesired pathways. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods.

Solvent-Free and Aqueous Reaction Conditions

A major focus of green synthesis is the reduction or elimination of volatile organic solvents (VOCs). The synthesis of thioethers via Michael addition is amenable to solvent-free conditions, where the neat reactants are mixed in the presence of a catalyst. This approach minimizes waste and can often accelerate reaction rates.

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants may have low solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. Some organocatalytic systems are specifically designed to operate in aqueous media, taking advantage of hydrophobic effects to promote the reaction.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The synthesis of this compound can be designed to maximize atom economy.

Two potential synthetic routes are compared below:

Route A: Conjugate Addition: This pathway involves the direct addition of 4-methoxythiophenol to methyl vinyl ketone.

Route B: Nucleophilic Substitution: This route involves the reaction of sodium 4-methoxythiophenolate with 4-chloro-butan-2-one.

The conjugate addition reaction (Route A) is significantly more atom-economical as all atoms from the reactants are incorporated into the final product. The substitution reaction (Route B) generates an inorganic salt as a byproduct, lowering its atom economy.

Interactive Data Table: Atom Economy Comparison

| Route | Reactants | Product | Byproduct | Molar Mass (Reactants) | Molar Mass (Product) | Atom Economy (%) |

| A: Addition | 4-Methoxythiophenol (C₇H₈OS) + Methyl vinyl ketone (C₄H₆O) | This compound (C₁₁H₁₄O₂S) | None | 140.21 + 70.09 = 210.3 | 210.3 | 100.00% |

| B: Substitution | 4-Methoxythiophenol (C₇H₈OS) + 4-Chlorobutan-2-one (C₄H₇ClO) + NaOH | This compound (C₁₁H₁₄O₂S) | NaCl + H₂O | 140.21 + 106.55 + 40.00 = 286.76 | 210.3 | 73.34% |

Note: The calculation for Route B assumes the in-situ formation of the thiolate with sodium hydroxide.

Sustainable Reagent and Catalyst Development

Sustainability in this context involves the use of renewable feedstocks, less hazardous reagents, and recyclable catalysts.

A significant advancement is the development of thiol-free protocols for synthesizing β-keto sulfides. beilstein-journals.org One such method combines a multicomponent reaction with a lipase-catalyzed hydrolysis, using a single, less volatile sulfur donor to generate a variety of products. beilstein-journals.org This chemoenzymatic approach operates under mild conditions and avoids the use of foul-smelling and easily oxidized thiols, representing a major step forward in sustainable sulfur chemistry. beilstein-journals.org

Furthermore, the use of heterogeneous or recyclable catalysts is a key aspect of green chemistry. Graphitic carbon nitride (g-C₃N₄), for example, has been used as a recyclable photocatalyst in the synthesis of related β-keto sulfones under visible light. rsc.org Organocatalysts can also be immobilized on solid supports, facilitating their recovery and reuse, thereby reducing costs and waste.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning a synthetic route from laboratory-scale to industrial production requires careful process optimization and scale-up. For the synthesis of this compound, several factors must be considered.

Optimization of Reaction Parameters: Key variables such as temperature, reaction time, catalyst loading, and reactant concentration must be systematically optimized to maximize yield and throughput while minimizing energy consumption and byproduct formation. Design of Experiments (DoE) is a statistical tool often employed to efficiently map the reaction space and identify optimal conditions.

Catalyst Selection and Stability: For large-scale production, the chosen catalyst must be robust, cost-effective, and ideally, recyclable. While many novel catalytic systems show high efficacy at the lab scale, their stability and activity over extended periods of operation are critical for industrial application. The successful gram-scale synthesis of β-keto sulfides using both photoredox nih.gov and chemoenzymatic methods beilstein-journals.org demonstrates the potential for scaling these modern techniques.

Reactor Design and Technology: The choice of reactor is crucial for scale-up. Traditional batch reactors may be suitable, but continuous flow chemistry offers significant advantages in terms of safety, control, and efficiency. Flow reactors allow for precise control over reaction parameters, rapid heat and mass transfer, and can be more easily automated. This technology is particularly well-suited for photocatalytic reactions, where uniform light distribution is essential. The potential for easy scale-up to gram quantities has been noted in related syntheses of β-hydroxy sulfides, providing a foundation for industrial application. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 4 4 Methoxyphenyl Thio Butan 2 One

Reactivity of the Ketone Carbonyl Group in 4-((4-Methoxyphenyl)thio)butan-2-one

The ketone carbonyl group (C=O) in this compound is a key site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions

The fundamental reaction of a ketone is nucleophilic addition. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The reactivity of the ketone is influenced by both steric and electronic factors. youtube.com

For this compound, this can be generalized as:

Mechanism: The process begins with the attack of a nucleophile (Nu⁻) on the carbonyl carbon. The electron pair from the C=O π-bond moves to the oxygen atom, creating a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion by a protic solvent or added acid yields the final addition product. youtube.com

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. The outcomes of these reactions are dictated by the nature of the attacking nucleophile.

| Nucleophile | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Reduction of the ketone to 4-((4-methoxyphenyl)thio)butan-2-ol. |

| Organometallics (R⁻) | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Tertiary Alcohol | Forms a new carbon-carbon bond. For example, reaction with methylmagnesium bromide would yield 2-methyl-4-((4-methoxyphenyl)thio)butan-2-ol. |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | Cyanohydrin | Forms 4-((4-methoxyphenyl)thio)-2-cyanobutan-2-ol, a precursor for α-hydroxy acids. |

| Amines (RNH₂) | Primary amines | Imine (Schiff Base) | Proceeds through a carbinolamine intermediate followed by dehydration. This is technically a condensation reaction. tarc.edu.my |

Condensation and Cyclization Reactions

When the nucleophile is a primary amine derivative, the initial nucleophilic addition is followed by a dehydration step, resulting in a condensation reaction. A pertinent example is the reaction of the related compound 4-(4-methoxyphenyl)-2-butanone (B1665111) with 4-methyl-3-thiosemicarbazide, which undergoes a condensation reaction to form a thiosemicarbazone, a type of Schiff base. tarc.edu.my This indicates that the carbonyl group of this compound is expected to react similarly with amine derivatives like hydroxylamine, hydrazine, and semicarbazide (B1199961) to form oximes, hydrazones, and semicarbazones, respectively.

Intramolecular cyclization is also a possibility, particularly if a reactive group can be introduced elsewhere in the molecule that can subsequently act as an internal nucleophile attacking the carbonyl carbon. rsc.org For instance, modification of the terminal methyl group or the aromatic ring could set the stage for such cyclization events.

Enolization and α-Functionalization Pathways

The ketone group in this compound has protons on the carbon atoms adjacent to the carbonyl (the α-carbons). These protons are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate, acting as a potent carbon nucleophile.

Enolate Formation: In the presence of a base, a proton is abstracted from either the C1 (methyl) or C3 position, creating a resonance-stabilized enolate. The C3 position is also alpha to the sulfur atom, which can influence the acidity and subsequent reactivity.

α-Functionalization: The enolate can react with various electrophiles, leading to functionalization at the α-position. This is a powerful strategy for forming new carbon-carbon bonds. For example, the enolate can be alkylated with alkyl halides or acylated with acyl chlorides. Research on β-keto sulfides has shown that the generation of carbon-centered α-thio radicals via single-electron chemistry is a viable pathway for functionalization. nih.gov

Transformations Involving the Thioether Linkage of this compound

The sulfur atom of the thioether linkage is nucleophilic and can be readily oxidized or alkylated. These transformations provide access to compounds with sulfur in higher oxidation states, such as sulfoxides and sulfones, or to reactive sulfonium (B1226848) salts. nih.gov

Oxidation Reactions to Sulfoxides and Sulfones

The thioether can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. The control of oxidation level is a common challenge in sulfur chemistry, but selective methods have been developed. researchgate.net The initial oxidation to the sulfoxide is generally easier to achieve than the subsequent oxidation to the sulfone. researchgate.net

To Sulfoxide: Mild oxidizing agents are used for the selective conversion of the sulfide (B99878) to 4-((4-methoxyphenyl)sulfinyl)butan-2-one.

To Sulfone: Stronger oxidizing agents or harsher conditions are required to form 4-((4-methoxyphenyl)sulfonyl)butan-2-one. organic-chemistry.org

A variety of reagents can accomplish these transformations, including biocatalytic routes using microorganisms. orientjchem.orgresearchgate.net

| Oxidizing Agent | Typical Product | Conditions/Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by catalysts (e.g., tantalum carbide for sulfoxides, niobium carbide for sulfones) and reaction conditions. organic-chemistry.orgorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | One equivalent typically yields the sulfoxide, while two or more equivalents yield the sulfone. |

| Sodium Periodate (NaIO₄) | Sulfoxide | A mild and selective reagent for sulfoxide formation. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful oxidant commonly used for converting sulfides directly to sulfones. orientjchem.org |

| Biocatalysts (e.g., Fungi) | Sulfone | Strains like Aspergillus ochraceus can show excellent activity for oxidizing sulfides to sulfones. orientjchem.org |

Sulfonium Salt Formation and Subsequent Reactions

The lone pair of electrons on the sulfur atom allows the thioether to act as a nucleophile, reacting with electrophiles like alkyl halides to form sulfonium salts. nih.gov The formation of 4-((4-methoxyphenyl)(alkyl)sulfonium)butan-2-one introduces a positive charge on the sulfur atom, turning the original sulfur-containing group into a good leaving group and activating adjacent protons for elimination or substitution reactions. researchgate.net

Sulfonium salts are versatile intermediates in organic synthesis. nih.gov For example, deprotonation at a carbon adjacent to the sulfonium center can generate a sulfur ylide. Furthermore, sulfonium salts derived from β-keto sulfoxides can undergo reactions like the Pummerer rearrangement, where an α-proton-bearing sulfoxide is transformed into a substituted sulfide via a thionium (B1214772) ion intermediate upon treatment with an electrophilic activator. nih.gov This pathway offers further avenues for the functionalization of the butanone chain.

Desulfurization and C-S Bond Cleavage Studies

The carbon-sulfur bond in this compound is susceptible to cleavage through various chemical methods, leading to desulfurization. Common reagents for this transformation include Raney nickel, which is known for its efficacy in hydrogenolysis of C-S bonds. Other potential methods could involve oxidative or reductive cleavage pathways. While specific conditions and product yields for this compound have not been reported, studies on similar aryl alkyl thioethers suggest that the reaction outcome would be influenced by the choice of reagent and reaction conditions.

Table 1: Plausible Reagents for Desulfurization of this compound and Expected Products

| Reagent | Reaction Type | Potential Products |

| Raney Nickel (Ra-Ni) | Hydrogenolysis | Butan-2-one, Methoxybenzene, Nickel Sulfide |

| Sodium in liquid Ammonia | Dissolving Metal Reduction | Butan-2-one, 4-Methoxybenzenethiol |

| Samarium(II) Iodide | Single-Electron Transfer | Butan-2-one, 4-Methoxybenzenethiol |

It is important to note that the presence of the ketone functional group might influence the reaction's course, potentially leading to side reactions or requiring specific protecting group strategies for selective C-S bond cleavage.

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety of this compound

The methoxyphenyl group in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the sulfur atom. The methoxy group is a strong ortho-, para-directing group, while the thioether substituent is also ortho-, para-directing, albeit generally less activating than a methoxy group. The steric bulk of the butan-2-one thioether side chain would likely favor substitution at the position para to the side chain (ortho to the methoxy group).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ / FeBr₃ | 4-((2-Bromo-4-methoxyphenyl)thio)butan-2-one |

| HNO₃ / H₂SO₄ | 4-((4-Methoxy-2-nitrophenyl)thio)butan-2-one |

| CH₃COCl / AlCl₃ | 4-((2-Acetyl-4-methoxyphenyl)thio)butan-2-one |

Further experimental work is necessary to determine the precise regiochemical outcomes and to quantify the relative yields of the possible isomers.

Radical Reactions Involving this compound

The C-S bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, or by photolysis. This would generate a 4-methoxyphenylthiyl radical and a butan-2-onyl radical. The subsequent fate of these radicals would depend on the reaction conditions and the presence of trapping agents. In the absence of trapping agents, radical recombination and disproportionation products would be expected.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

A thorough understanding of the transformations of this compound would require detailed kinetic and thermodynamic studies. No such data is currently available in the literature. Such studies would involve monitoring reaction rates under various conditions (temperature, concentration, catalyst) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic analysis would provide insight into the feasibility and position of equilibrium for its various potential reactions.

Investigation of Reaction Mechanisms through Isotopic Labeling and Trapping Experiments for this compound

To elucidate the precise mechanisms of reactions involving this compound, isotopic labeling studies would be invaluable. For instance, deuterium (B1214612) labeling on the aromatic ring or the aliphatic chain could help to track the movement of atoms during electrophilic substitution or C-S bond cleavage. Trapping experiments, using specific reagents to capture reactive intermediates like radicals or carbocations, would provide direct evidence for the proposed mechanistic pathways. To date, no such studies have been published for this specific compound.

Advanced Spectroscopic and Analytical Characterization Research of 4 4 Methoxyphenyl Thio Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For 4-((4-Methoxyphenyl)thio)butan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two doublets in the aromatic region (typically δ 6.8-7.4 ppm) due to the para-substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet at approximately δ 3.8 ppm. The aliphatic chain protons would show more complex splitting patterns. The methylene (B1212753) protons adjacent to the sulfur atom (C4-H) would likely appear as a triplet, while the methylene protons adjacent to the carbonyl group (C3-H) would also be a triplet. The terminal methyl protons of the ketone moiety (C1-H) would be a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C2) is expected to have a characteristic chemical shift in the downfield region, typically around δ 207 ppm. The carbons of the aromatic ring would appear in the δ 114-160 ppm range, with the carbon attached to the oxygen of the methoxy group and the carbon attached to the sulfur atom having distinct chemical shifts. The methoxy carbon would resonate at approximately δ 55 ppm. The aliphatic carbons (C1, C3, and C4) would be found in the upfield region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C3 and C4 of the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY could help to understand the preferred conformation of the molecule, for example, by observing through-space interactions between the aliphatic chain protons and the aromatic ring protons.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.3 | d |

| ~6.8 | d |

| ~3.8 | s |

| ~3.0 | t |

| ~2.7 | t |

| ~2.2 | s |

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The flexible single bonds within the this compound molecule, particularly the C-S and C-C bonds of the aliphatic chain, allow for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide insights into the energy barriers associated with bond rotation and the rates of conformational exchange. For instance, at low temperatures, the rotation around the aryl-S bond might be slow enough on the NMR timescale to result in the observation of distinct signals for the aromatic protons that are otherwise equivalent at room temperature. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to calculate the activation energy for these dynamic processes.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₄O₂S), the expected exact mass would be calculated and compared with the experimentally determined value. A close match between the theoretical and experimental masses would provide strong evidence for the proposed molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₂S |

| Theoretical Exact Mass | 210.0715 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the C-S bond would be a probable fragmentation route, leading to the formation of a 4-methoxythiophenol radical cation and a butan-2-one fragment. Another common fragmentation pathway for ketones is the McLafferty rearrangement, if a gamma-hydrogen is available. Alpha-cleavage adjacent to the carbonyl group could also occur, leading to the loss of a methyl or a larger fragment. The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically in the region of 1700-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, although it is typically weaker than in the IR spectrum. The C-S bond, being more polarizable than the C-O bond, might give rise to a more prominent signal in the Raman spectrum compared to the IR spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2950 | ~2950 |

| C=O Stretch (Ketone) | ~1715 | ~1715 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| C-O Stretch (Methoxy) | ~1250 | Weak |

| C-S Stretch | ~700 | ~700 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the electronic transitions within the methoxyphenyl chromophore and the carbonyl group. The methoxyphenyl group, containing a benzene (B151609) ring with a methoxy substituent, typically exhibits two main absorption bands. These are the primary band (E2-band) at shorter wavelengths, which is more intense, and the secondary band (B-band) at longer wavelengths, which is less intense and shows fine structure. The presence of the sulfur atom (thioether linkage) and the carbonyl group can influence the position and intensity of these absorption bands.

Table 1: Expected UV-Visible Absorption Data for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) |

| Methoxyphenyl | π → π* (E2-band) | ~220-240 |

| Methoxyphenyl | π → π* (B-band) | ~270-290 |

| Carbonyl | n → π | ~280-300 |

| Carbonyl | π → π | ~180-200 |

Note: The values presented are estimations based on the analysis of similar chemical structures and may vary depending on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Note: This table is predictive and based on the crystallographic data of structurally similar molecules. Actual experimental data would be required for confirmation.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture, as well as for assessing the purity of a substance. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques for the analysis of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavages at the thioether linkage and adjacent to the carbonyl group (alpha-cleavage). Common fragments would include the methoxyphenylthio radical or cation, and fragments arising from the loss of the acetyl group or parts of the butanone chain. The high resolution and sensitivity of modern GC-MS instruments make it an ideal technique for detecting and identifying trace impurities.

Table 3: Predicted Key Mass Fragments in the GC-MS of this compound

| m/z Value | Possible Fragment Identity |

| 210 | [M]⁺ (Molecular Ion) |

| 139 | [CH₃OC₆H₄S]⁺ |

| 123 | [CH₃OC₆H₄]⁺ |

| 71 | [CH₂CH₂COCH₃]⁺ |

| 43 | [COCH₃]⁺ |

Note: The fragmentation pattern is a prediction based on the chemical structure and established fragmentation rules in mass spectrometry.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally sensitive compounds. basicmedicalkey.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18, silica) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is critical for achieving optimal separation. sielc.comsielc.com

For the analysis of this compound, a reversed-phase HPLC method using a C18 column would be suitable. The mobile phase composition can be optimized to achieve a good resolution and a reasonable retention time. Advanced detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), can be coupled with the HPLC system to provide more comprehensive information. A DAD can provide the UV-Vis spectrum of the eluting compound, aiding in its identification. An LC-MS system would provide both retention time and mass spectral data, offering a high degree of confidence in the identification and quantification of the compound and any potential impurities. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can also be employed to enhance the detection of ketones in HPLC analysis. researchgate.netresearchgate.net

Table 4: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Wavelength (DAD) | 230 nm and 275 nm |

| Flow Rate | 1.0 mL/min |

Note: These parameters are a starting point for method development and may require optimization for specific analytical needs.

Theoretical and Computational Investigations of 4 4 Methoxyphenyl Thio Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-((4-Methoxyphenyl)thio)butan-2-one. These methods provide a detailed picture of the molecule's electronic properties, which govern its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311+G(d,p), are utilized to optimize the molecular geometry. niscair.res.in This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study on the similar compound 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations were shown to be consistent with experimental X-ray data for related systems. researchgate.net

| Dihedral Angle | The torsional angle describing the rotation around a specific bond. | Value in Degrees (°) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For example, a computational study on 4-(4-hydroxyphenyl)-butan-2-one ("Raspberry Ketone") revealed a HOMO-LUMO energy separation of approximately 7.8 eV in an aqueous environment, indicating moderate chemical reactivity. nih.govulster.ac.uk FMO analysis for this compound would similarly predict its reactivity patterns, identifying the regions of the molecule most likely to participate in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | - |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | - |

Calculation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which are invaluable for the experimental characterization of a compound. For this compound, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) can be performed. These theoretical spectra serve as a reference for interpreting experimental data, aiding in the structural elucidation of the molecule. For instance, the synthesis and characterization of a novel thiosemicarbazone derived from 4-(4-methoxyphenyl)-2-butanone (B1665111) involved the use of FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure. tarc.edu.my Computational predictions would complement such experimental efforts.

Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics and Dynamics Simulations

The flexibility of the butanone side chain and the thioether linkage in this compound allows it to adopt various conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the molecule's dynamic behavior.

Molecular mechanics and molecular dynamics simulations are employed to map the potential energy surface of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a conformational energy landscape can be generated. This map reveals the low-energy conformers and the energy barriers between them. A study on raspberry ketone performed a scan of a key dihedral angle, which revealed three stable conformers, with the lowest energy structure being separated from the others by about 5 kJ·mol⁻¹. nih.govulster.ac.uk Similar analyses for this compound would provide crucial information about its preferred shapes, which can influence its biological activity and physical properties.

Reaction Pathway Elucidation and Transition State Calculations for this compound

Computational chemistry offers a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition state calculations are used to determine the structure and energy of the highest energy point along the reaction coordinate, which corresponds to the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a particular reaction pathway. For example, understanding the metabolic pathways of this compound would involve calculating the transition states for various enzymatic reactions.

Molecular Docking and Ligand-Protein Interaction Studies (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In silico studies of this compound would involve docking the molecule into the active site of various target proteins to predict its binding affinity and mode of interaction. The docking results, often expressed as a binding energy score, indicate the stability of the ligand-protein complex. These studies can also identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. Molecular docking has been successfully applied to various compounds containing methoxyphenyl and thiophene (B33073) moieties to explore their potential as anticancer, antiviral, and antithrombotic agents. niscair.res.inresearchgate.netd-nb.infonih.govresearchgate.net Such in silico analyses for this compound could guide the design of future biological studies.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. |

| Interacting Residues | The amino acid residues in the protein's active site that interact with the ligand. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Binding Affinity Predictions for Specific Receptor Targets

Information regarding the predicted binding affinity of this compound for any specific receptor targets is not available in the current body of scientific literature. Computational techniques, such as molecular docking, are commonly used to predict the binding energy and affinity of a ligand to a protein's active site. However, no studies were found that have applied these methods to this compound.

Analysis of Interaction Modes and Active Site Fit

Similarly, there is a lack of published research detailing the interaction modes and fit of this compound within the active site of any biological target. Such analyses typically involve identifying key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. Without specific molecular docking or molecular dynamics simulation studies, a description of these interactions for this compound cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (excluding clinical data)

No Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies have been conducted specifically on this compound. QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These studies require a dataset of structurally related compounds with measured biological activities, which does not currently exist for a series including this compound. Cheminformatics analyses, which involve the use of computational methods to analyze chemical data, have also not been applied to this specific compound according to available literature.

Exploration of Biological Activities and Biochemical Interactions of 4 4 Methoxyphenyl Thio Butan 2 One in Vitro & in Silico

Investigation of Enzyme Inhibition Profiles (in vitro)

There are no published studies on the enzyme inhibition profile of 4-((4-Methoxyphenyl)thio)butan-2-one.

Mechanism-Based Enzyme Inhibition Studies

No mechanism-based enzyme inhibition studies for this compound are available in the current scientific literature.

Selectivity Profiling Against Related Enzyme Families

No data exists regarding the selectivity profile of this compound against any enzyme families.

Evaluation of Receptor Binding Affinity and Modulation (in vitro)

There is no available research on the receptor binding affinity or modulatory effects of this compound.

Agonist and Antagonist Activity Assessment

No studies assessing the agonist or antagonist activities of this compound have been reported.

Allosteric Modulation Investigations

There are no records of investigations into the potential allosteric modulatory effects of this compound.

Antimicrobial Activity Studies (in vitro)

No studies on the antimicrobial activity of this compound have been published. Therefore, no data on its efficacy against bacteria, fungi, or other microorganisms is available.

Antibacterial Efficacy Against Bacterial Strains

There is no available scientific literature detailing the in vitro antibacterial efficacy of this compound against any bacterial strains.

Antifungal Properties

No studies have been published that investigate or report on the in vitro antifungal properties of this compound.

Antiparasitic and Antiviral Activity Screening (in vitro)

A review of published research reveals no in vitro screening data for this compound to assess its potential antiparasitic or antiviral activities.

Structure-Activity Relationship (SAR) Studies for Biological Effects (in vitro, non-human focus)

There are no available structure-activity relationship (SAR) studies for this compound that describe the biological effects of this compound in in vitro, non-human models.

Mechanistic Insights into Cellular and Molecular Interactions (in vitro models)

No research has been published that provides mechanistic insights into the cellular and molecular interactions of this compound in in vitro models.

Applications and Derivatization Strategies of 4 4 Methoxyphenyl Thio Butan 2 One As a Chemical Building Block

Utilization of 4-((4-Methoxyphenyl)thio)butan-2-one in the Synthesis of Complex Natural Products

The β-ketosulfide motif is a structural component found in a number of natural products. beilstein-journals.org However, a direct application of this compound as a starting material or key intermediate in the total synthesis of complex natural products has not been extensively documented in publicly available scientific literature.

The synthesis of natural products often involves highly specific and stereoselective reactions, and while general methods like the Mitsunobu reaction are powerful tools for creating C-S bonds, specific examples deploying this particular ketone are not prominent. mdpi.com The field of natural product synthesis is vast, and it is plausible that the compound has been used as an intermediate in routes where its role was not the central focus of the publication. nih.govresearchgate.net The potential for its use remains, particularly in modular syntheses where its keto-thioether structure can be strategically incorporated.

Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The structure of this compound, containing a reactive ketone functional group, makes it a prime candidate for constructing novel heterocyclic systems, particularly thiophenes. Two well-established methods, the Gewald reaction and the Paal-Knorr thiophene (B33073) synthesis, are directly applicable to this compound.

The Gewald reaction is a multicomponent condensation that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgorganic-chemistry.org The reaction proceeds via an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by sulfur addition and cyclization. chemrxiv.org Applying this to this compound would likely yield highly functionalized thiophenes bearing the (4-methoxyphenyl)thioethyl substituent, offering a scaffold for further chemical exploration. medjchem.com

Similarly, the Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene ring. organic-chemistry.orgwikipedia.orgchem-station.com While the subject compound is not a 1,4-dicarbonyl itself, its enolate could potentially react in variations of this synthesis or it could be a precursor to a suitable 1,4-dicarbonyl intermediate.

The potential application of this compound in these classical reactions opens a pathway to a variety of novel thiophene derivatives, which are themselves a class of privileged structures in medicinal chemistry and materials science. nih.govnih.gov

Design and Synthesis of Functional Materials Based on this compound Derivatives

The application of this compound in the design of functional materials is an emerging area with theoretical potential, although specific examples in the literature are scarce.

Polymer Chemistry Applications

While no polymers derived directly from this compound as a monomer have been reported, the broader class of β-ketosulfides has been noted for its use in polymer photodecoration. beilstein-journals.org This suggests that the compound could be grafted onto polymer chains or used to modify polymer surfaces, leveraging the reactivity of its ketone or thioether moieties.

Supramolecular Assembly and Self-Healing Materials

The development of supramolecular assemblies often relies on specific, non-covalent interactions. The thioether and carbonyl groups within this compound could potentially engage in hydrogen bonding and other weak interactions, but its direct application in designing self-healing materials or complex supramolecular structures is not yet established.

Precursor Role in the Synthesis of Pharmacologically Active Compounds

The most significant potential for this compound lies in its role as a precursor for pharmacologically active molecules. This is supported by the bioactivity of related structural motifs. The thioether, ketone, and methoxyphenyl groups are all found in various bioactive compounds.

The β-ketosulfide unit itself is present in several bioactive synthetic compounds. beilstein-journals.org Furthermore, this moiety can be readily oxidized to the corresponding β-ketosulfoxide or β-ketosulfone. beilstein-journals.org The β-ketosulfone structure is a valuable component in pharmaceuticals, known to be present in molecules with applications as anti-HIV agents and other therapeutics. nih.gov

Moreover, derivatives of the structurally similar oxygen analog, 4-(4-methoxyphenyl)-2-butanone (B1665111), have shown biological activity. For instance, its thiosemicarbazone derivative has been studied for antioxidant properties. biosynth.com This suggests a viable pathway where this compound could be similarly derivatized at its ketone position to produce novel compounds for biological screening.

Finally, numerous compounds containing a methoxyphenyl group linked to a sulfur-containing heterocycle or side chain have demonstrated significant anti-inflammatory activity. researchgate.netnih.govresearchgate.net This highlights the potential of the title compound to serve as a key building block for new anti-inflammatory agents.

Below is a table summarizing the types of pharmacologically active compounds that could potentially be synthesized from or are related to the this compound scaffold.

| Bioactive Scaffold/Derivative | Potential Therapeutic Area | Relevant Precursor Moiety |

| β-Ketosulfone | Antiviral (e.g., anti-HIV), Vasodilator | Oxidation of the thioether in this compound |

| Thiophene Derivatives | Anti-inflammatory, Anticancer, Antimicrobial | Cyclization of the ketone in this compound |

| Thiosemicarbazones | Antioxidant, Antitumor | Condensation reaction at the ketone of this compound |

| Methoxyphenyl Thioethers | Anti-inflammatory | The core structure of this compound |

Chemo- and Regioselective Functionalization of this compound

The chemical structure of this compound offers multiple sites for selective functionalization, allowing for its elaboration into a wide range of derivatives. The principal reactive sites are the ketone carbonyl group, the adjacent α-methylene and methyl groups, the thioether linkage, and the aromatic ring.

Reactions at the Ketone and α-Carbons: The carbonyl group can undergo nucleophilic addition or reduction. The adjacent methylene (B1212753) (C3) and methyl (C1) protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, providing a route to α-substituted derivatives. Condensation reactions, such as the Knoevenagel condensation, are also feasible at the α-methylene position, serving as the first step in syntheses like the Gewald reaction. chemrxiv.org

Reactions at the Thioether Linkage: The sulfur atom of the thioether is nucleophilic and can be selectively oxidized. masterorganicchemistry.com Depending on the oxidant and reaction conditions, it can be converted to a sulfoxide (B87167) or further to a sulfone. These oxidized derivatives are valuable in medicinal chemistry and as intermediates in synthesis, for example, in elimination reactions. beilstein-journals.orgrsc.org

Reactions on the Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The methoxy group is an ortho-, para-director. Since the para position is blocked, electrophiles will preferentially add to the positions ortho to the methoxy group (C2' and C6'). The thioether substituent is also an ortho-, para-director but is generally less activating than a methoxy group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur regioselectively at the positions ortho to the methoxy group.

The table below outlines potential selective transformations of this compound.

| Functional Group | Reaction Type | Reagents | Potential Product |

| Ketone (Carbonyl) | Reduction | NaBH₄, LiAlH₄ | 4-((4-Methoxyphenyl)thio)butan-2-ol |

| Ketone (α-Methylene) | Knoevenagel Condensation | Malononitrile, Base | Intermediate for Gewald Reaction |

| Thioether | Oxidation | m-CPBA (1 eq.), H₂O₂ | 4-((4-Methoxyphenyl)sulfinyl)butan-2-one (Sulfoxide) |

| Thioether | Oxidation | m-CPBA (>2 eq.) | 4-((4-Methoxyphenyl)sulfonyl)butan-2-one (Sulfone) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 4-((3-Nitro-4-methoxyphenyl)thio)butan-2-one |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | 4-((3-Bromo-4-methoxyphenyl)thio)butan-2-one |

This strategic functionalization allows this compound to serve as a versatile platform for the synthesis of a diverse array of more complex molecules.

Future Research Directions and Unexplored Avenues for 4 4 Methoxyphenyl Thio Butan 2 One

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 4-((4-Methoxyphenyl)thio)butan-2-one, the carbon atom alpha to the carbonyl group is a prochiral center, and the development of asymmetric methods to control its stereochemistry is a significant research goal.

Future work could focus on several key strategies:

Organocatalytic Michael Additions: The conjugate addition of 4-methoxythiophenol to methyl vinyl ketone is the most direct route to this molecule. Future research could explore the use of chiral bifunctional organocatalysts, such as those based on squaramides or cinchona alkaloids, to induce enantioselectivity in this key C-S bond-forming step. These catalysts can activate both the nucleophile and the electrophile simultaneously, creating a highly organized transition state to control the stereochemical outcome.

Metal-Catalyzed Asymmetric Hydrogenation: Chiral metal complexes, particularly those based on iridium, rhodium, or ruthenium, have shown excellent performance in the asymmetric hydrogenation of ketones. nih.govacs.org Novel tetradentate sulfur-containing ligands have been successfully designed for the iridium-catalyzed asymmetric hydrogenation of simple ketones, achieving up to 99% yield and 99% enantiomeric excess (ee). nih.govacs.org Adapting such catalytic systems for the enantioselective reduction of the ketone in this compound to a chiral alcohol would provide access to valuable chiral building blocks.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ene-reductases (EREDs) have recently been employed in the asymmetric synthesis of chiral γ-thioether ketones. nih.gov This strategy could be adapted for the enantioselective synthesis of this compound, where the choice of ERED could potentially direct the formation of either the (R) or (S) enantiomer with high fidelity. nih.gov

| Proposed Asymmetric Method | Catalyst/Enzyme Type | Potential Advantage |

| Organocatalytic Michael Addition | Chiral Squaramides, Cinchona Alkaloids | Metal-free, operational simplicity, high stereocontrol |

| Metal-Catalyzed Hydrogenation | Iridium or Ruthenium with chiral ligands | High turnover numbers, excellent enantioselectivity |

| Biocatalytic Synthesis | Ene-reductases (EREDs) | High enantioselectivity, green reaction conditions |

Integration into Flow Chemistry Methodologies

Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and ease of scalability. mdpi.com The synthesis of both ketones and thioethers has been successfully translated to flow systems. acs.orgacs.orgresearchgate.netacs.orgnih.gov

Future research should focus on developing a continuous flow process for the synthesis of this compound. A packed-bed reactor containing an immobilized base catalyst could facilitate the thiol-Michael addition of 4-methoxythiophenol to methyl vinyl ketone. This approach would offer several benefits:

Improved Safety and Control: The precise control over reaction parameters (temperature, pressure, stoichiometry) minimizes the risk of runaway reactions and reduces the formation of byproducts. mdpi.com

Automation and High-Throughput: Automated flow systems can be used for rapid reaction optimization and the production of compound libraries for screening purposes. acs.orgacs.org

Telescoped Synthesis: A flow setup allows for the integration of multiple reaction steps without intermediate purification. For instance, the synthesis of the target compound could be directly followed by an in-line reduction or other functionalization step. researchgate.net

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique, mild, and often green alternatives for chemical transformations by accessing reactive intermediates that are difficult to generate under thermal conditions.

Photochemical avenues could include:

Thiol-Free Thioether Synthesis: Recent advances have demonstrated the synthesis of thioethers using photochemical organocatalysis, which avoids the use of odorous and easily oxidized thiols. nih.govacs.orgacs.org Exploring these methods, where a different sulfur source is used, could provide novel synthetic routes to the target molecule.

[2+2] Cycloaddition Reactions: The α,β-unsaturated ketone precursor, methyl vinyl ketone, or the ketone moiety in the final product can participate in photochemical [2+2] cycloaddition reactions with alkenes. youtube.com This could be a powerful tool for building molecular complexity and generating novel polycyclic structures containing the methoxyphenylthio moiety.

Electrochemical avenues could include:

Selective Oxidation: The thioether group is susceptible to oxidation. Electrochemical methods, which avoid the use of chemical oxidants, can provide highly selective access to the corresponding sulfoxide (B87167) and sulfone. rsc.org An electrochemical flow reactor could be employed to precisely control the oxidation state by simply tuning the applied potential, offering a clean and efficient route to new derivatives with potentially altered biological or material properties. rsc.org

Radical-Mediated Reactions: Electrochemical methods are adept at generating radical intermediates. The electrochemical synthesis of related β-keto sulfones has been demonstrated, suggesting that similar radical-based C-S bond-forming strategies could be developed for this compound. nih.govresearchgate.netnih.gov

Advanced Materials Science Applications Beyond Current Scope

The unique combination of functional groups in this compound makes it an attractive building block for advanced materials. The thioether linkage, in particular, can impart useful properties to polymers and surfaces.

Oxidation-Responsive Polymers: Thioethers can be oxidized to more polar sulfoxides and sulfones. When incorporated into a polymer backbone, this transformation can trigger a hydrophobic-to-hydrophilic switch. nih.gov this compound could be functionalized and polymerized to create smart materials, such as micelles for controlled drug delivery that release their payload in response to reactive oxygen species (ROS) found in diseased tissues. nih.gov

Functional Polyethylenes and Electrolytes: Thiol-ene polymerization is a robust method for creating polymers with precisely placed thioether groups. acs.org The target molecule could be modified to act as a monomer in such polymerizations, leading to functional polyethylenes. Furthermore, poly(ether-thioether)s have shown promise as solid polymer electrolytes for lithium batteries. acs.org Derivatives of this compound could be explored in this context.

Metal Surface Modification: Thioethers are known to coordinate strongly with noble metal surfaces, such as gold. This property could be exploited to create self-assembled monolayers (SAMs), functionalizing surfaces for applications in biosensors or molecular electronics.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction pathways. researchgate.netuq.edu.auescholarship.org

Future research should employ computational studies to investigate:

Thiol-Michael Addition Dynamics: Modeling the base-catalyzed thiol-Michael reaction to form this compound can provide insights into the transition state geometry, activation barriers, and the role of the catalyst. acs.orgnih.gov This understanding can guide the rational design of more efficient and selective catalysts.

Reactivity of Excited States: Computational modeling can predict the outcomes of potential photochemical reactions by analyzing the properties of the molecule's electronically excited states.

Electrochemical Potentials: DFT calculations can predict the oxidation and reduction potentials of the molecule, aiding in the design of selective electrochemical transformations. whiterose.ac.ukresearchgate.net

Potential for Biocatalytic Transformations of this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical synthesis under mild conditions. Beyond its potential role in asymmetric synthesis, biocatalysis can be used for various transformations of the target molecule.

Q & A

Q. What are the common synthetic routes for preparing 4-((4-Methoxyphenyl)thio)butan-2-one, and how are reaction conditions optimized?

The synthesis typically involves thia-Michael addition , where a thiol group reacts with an α,β-unsaturated ketone. For example, electrochemical generation of catalysts (e.g., base catalysts) can promote regioselective addition of 4-methoxythiophenol to but-2-enone derivatives . Key parameters to optimize include:

- Catalyst type : Use of NaBH₄ or LiAlH₄ for reductive steps in related compounds (e.g., 4-(4-Methoxyphenyl)butan-2-amine synthesis) .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the thiol group.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

Q. What characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.2 ppm), and ketone-adjacent protons (δ ~2.5–3.5 ppm).

- ¹³C NMR : Carbonyl (δ ~200–210 ppm), thioether (δ ~35–45 ppm), and methoxy (δ ~55 ppm).

- Mass spectrometry : Molecular ion ([M+H]⁺) at m/z 224.3 (C₁₁H₁₂O₂S).

- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .

Q. How does the thioether group influence the compound’s reactivity compared to its oxygen analog (4-(4-Methoxyphenyl)butan-2-one)?

The thioether group increases electron density at the β-carbon due to sulfur’s polarizability, enhancing nucleophilic substitution reactivity. For example:

- Oxidation : Thioethers oxidize to sulfoxides/sulfones under mild conditions (e.g., H₂O₂, NaIO₄), unlike ethers .

- Nucleophilic displacement : The S atom stabilizes transition states in SN₂ reactions, enabling functionalization at the β-position.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Conflicting data may arise from:

- Variability in assay conditions (e.g., pH, temperature, cell lines).

- Purity of intermediates : Trace impurities (e.g., unreacted thiol) can skew results.

Methodological solutions : - Standardized protocols : Use reference compounds (e.g., 4-(2-Chlorophenyl)butan-2-one derivatives with known trypanothione reductase inhibition ).

- Dose-response curves : Validate activity across multiple concentrations.

- Metabolic stability assays : Assess degradation in biological matrices (e.g., liver microsomes) .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

Q. How does structural modification (e.g., substituent variation on the phenyl ring) affect the compound’s bioactivity?

A comparative analysis of analogs reveals:

Experimental Design Considerations

Q. What are critical controls for ensuring reproducibility in kinetic studies of this compound’s enzyme inhibition?

- Positive controls : Use established inhibitors (e.g., 4-(4-Chlorophenyl)butan-2-one derivatives ).

- Negative controls : Incubate enzymes with vehicle (e.g., DMSO) to rule out solvent effects.

- Time-resolved assays : Confirm linearity of reaction progress over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.